
4-(4-Tert-butylphenoxy)-2-phenylchinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Tert-butylphenoxy)-2-phenylquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the tert-butylphenoxy and phenyl groups in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
4-(4-Tert-butylphenoxy)-2-phenylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . H3R is a histamine receptor that plays a significant role in neurotransmission, and MAO B is an enzyme involved in the breakdown of dopamine in the brain .
Mode of Action
This compound acts as an antagonist for the H3R and an inhibitor for MAO B . By blocking H3R, it can increase the release of histamine, a neurotransmitter involved in wakefulness, appetite control, and learning. By inhibiting MAO B, it prevents the breakdown of dopamine, thereby increasing its availability .
Biochemical Pathways
The antagonism of H3R and inhibition of MAO B can have positive effects on dopamine regulation . This dual action could potentially enhance dopaminergic neurotransmission, which is often impaired in conditions like Parkinson’s disease .
Result of Action
The combined effect of H3R antagonism and MAO B inhibition by 4-(4-Tert-butylphenoxy)-2-phenylquinazoline could lead to enhanced dopaminergic neurotransmission . This could potentially result in improved motor control and other symptoms in conditions like Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenol and 2-phenylquinazoline.
Reaction Conditions: The reaction between 4-tert-butylphenol and 2-phenylquinazoline is carried out under controlled conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Catalysts: Palladium catalysts are commonly used to facilitate the coupling reaction between the phenol and quinazoline derivatives.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 100-150°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Tert-butylphenoxy)-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and phenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Tert-butylphenoxy)acetic acid
- 4-(4-Tert-butylphenoxy)butanoic acid
- 4-(4-Tert-butylphenoxy)acetyl chloride
Uniqueness
4-(4-Tert-butylphenoxy)-2-phenylquinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the tert-butylphenoxy and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Biologische Aktivität
4-(4-Tert-butylphenoxy)-2-phenylquinazoline, a compound with the CAS number 866155-20-6, is part of a class of quinazoline derivatives known for their diverse biological activities. This article will delve into its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a tert-butylphenoxy group and a phenyl group. Its molecular formula is C21H22N2O, indicating a relatively complex structure that may influence its biological interactions.
Anticancer Activity
Research indicates that derivatives of quinazoline exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating similar compounds demonstrated that quinazoline derivatives can inhibit cell proliferation in breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
4-(4-Tert-butylphenoxy)-2-phenylquinazoline | MCF-7 | TBD |
4-(4-Tert-butylphenoxy)-2-phenylquinazoline | MDA-MB-231 | TBD |
4-(4-Tert-butylphenoxy)-2-phenylquinazoline | HeLa | TBD |
4-(4-Tert-butylphenoxy)-2-phenylquinazoline | A2780 | TBD |
Note: Specific IC50 values for the compound are currently under investigation.
The mechanism by which 4-(4-tert-butylphenoxy)-2-phenylquinazoline exerts its biological effects is likely multifaceted. Quinazolines often act by interfering with cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance:
- Inhibition of Kinases : Many quinazoline derivatives have been shown to inhibit tyrosine kinases, which play crucial roles in cancer cell proliferation.
- Induction of Apoptosis : These compounds may promote programmed cell death in malignant cells through the activation of pro-apoptotic factors.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of quinazoline derivatives. Modifications to the phenyl or tert-butyl groups can significantly affect potency and selectivity. For example:
- Substituent Variations : Altering the substituents on the phenyl ring can enhance binding affinity to target proteins.
- Chain Length : The length and branching of alkyl groups can impact solubility and cellular uptake.
Case Studies
- Antiproliferative Studies : A recent study evaluated various quinazoline derivatives against a panel of cancer cell lines, revealing that substitutions at specific positions on the quinazoline ring significantly influenced their IC50 values. The most potent compounds exhibited IC50 values as low as 0.50 μM against certain cancer types, suggesting that structural modifications can lead to enhanced therapeutic efficacy.
- FRET-Melting Experiments : Further investigations using FRET-melting assays have demonstrated that certain quinazoline derivatives selectively bind to G-quadruplex structures associated with oncogene promoters such as c-MYC and BCL-2, indicating potential mechanisms for their anticancer activity.
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenoxy)-2-phenylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2,3)18-13-15-19(16-14-18)27-23-20-11-7-8-12-21(20)25-22(26-23)17-9-5-4-6-10-17/h4-16H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWFPUHMFADHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.